molecular formula C9H7F2NO3 B021097 N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide CAS No. 948-94-7

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide

Cat. No. B021097
CAS RN: 948-94-7
M. Wt: 215.15 g/mol
InChI Key: LGSMRDRDHHFMJP-UHFFFAOYSA-N
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Description

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide is a chemical compound of interest in various fields of chemistry and materials science due to its unique structural features and potential applications. The studies focus on the synthesis, characterization, and application of this compound and its derivatives, highlighting their importance in developing new materials and chemical processes.

Synthesis Analysis

Several methods have been developed for synthesizing N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide and its derivatives. For instance, microwave-assisted synthesis has been utilized for producing novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives with potential antibacterial activity (Borad et al., 2015). This method offers advantages such as shorter reaction times and higher yields.

Molecular Structure Analysis

The molecular structures of compounds related to N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide have been extensively analyzed using techniques like X-ray diffraction and NMR spectroscopy. For example, compounds have been characterized by their "V" shaped molecular structure and the presence of intermolecular interactions such as hydrogen bonds, contributing to their stability and reactivity (Boechat et al., 2011).

Scientific Research Applications

Advanced Oxidation Processes in Environmental Remediation

Advanced Oxidation Processes (AOPs) have garnered attention for their efficacy in treating recalcitrant organic compounds within aqueous environments. N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide, through its structural attributes, plays a role in the degradation pathways of various organic pollutants. Research indicates that AOPs facilitate the breakdown of complex organic pollutants into simpler, less harmful by-products, including acetamide derivatives. The understanding of these processes is crucial for enhancing environmental remediation techniques, particularly in water treatment applications where the removal of persistent organic pollutants is essential (Qutob et al., 2022).

Antioxidant Activity and Pharmaceutical Applications

The study of antioxidants in medicine and pharmacy is of significant interest, with N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide contributing to this field through its potential antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases and aging processes. The exploration of this compound's antioxidant capacity could lead to advancements in pharmaceutical applications, providing insights into novel therapeutic approaches for managing oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Environmental Persistence and Ecotoxicology

Understanding the environmental persistence and ecotoxicological impact of chemical compounds is crucial for assessing their environmental safety. N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide, due to its structural characteristics, may serve as a model compound for studying the behavior of fluorinated aromatic compounds in aquatic environments. Research in this domain focuses on the degradation pathways, persistence, and potential ecotoxicological effects of such compounds, contributing to the development of guidelines for environmental protection and the safe use of chemical substances (Haman et al., 2015).

Chemical Synthesis and Biological Activity

The synthesis and exploration of the biological activity of N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide and its derivatives have significant implications for medicinal chemistry. By studying the compound's interactions at the molecular level, researchers can unveil potential therapeutic applications and understand its mechanism of action within biological systems. This research avenue is vital for identifying novel drug candidates and understanding the molecular basis of their activity (Rosales-Hernández et al., 2022).

Adsorptive Removal of Pollutants

The adsorptive removal of pollutants from water showcases another application of N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide in environmental science. Research in this area focuses on the development of adsorbent materials capable of efficiently removing organic pollutants from water, highlighting the compound's potential role in enhancing water purification technologies. Through understanding its adsorption behavior, scientists can design more effective water treatment solutions, addressing the pressing need for clean water in various contexts (Igwegbe et al., 2021).

properties

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c1-5(13)12-6-2-3-7-8(4-6)15-9(10,11)14-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSMRDRDHHFMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578138
Record name N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide

CAS RN

948-94-7
Record name N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-difluoro-1,3-dioxaindan-5-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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